Technical Documentation Center

3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
  • CAS: 1208-13-5

Core Science & Biosynthesis

Foundational

What is 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid?

An In-Depth Technical Guide to 3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid: A Key Microbial Metabolite of Dietary Polyphenols Authored by a Senior Application Scientist Introduction: From Dietary Polyphenols to Bioactive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid: A Key Microbial Metabolite of Dietary Polyphenols

Authored by a Senior Application Scientist

Introduction: From Dietary Polyphenols to Bioactive Metabolites

The intricate interplay between diet, the gut microbiome, and host health is a frontier of scientific research. Dietary polyphenols, abundant in plant-based foods, are now understood to exert many of their beneficial effects through their microbial metabolites. This guide focuses on a pivotal molecule in this interaction: 3-(4-hydroxy-3-methoxyphenyl)propanoic acid , more commonly known as dihydroferulic acid or HMPA .

While the user's initial query specified 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, the available scientific literature on this specific beta-hydroxy acid is sparse. However, the closely related compound, HMPA, which lacks the beta-hydroxy group, is the subject of extensive research and is recognized as a key terminal metabolite of various dietary polyphenols, including ferulic acid, curcumin, and hesperetin.[1][2][3] This guide will provide a comprehensive technical overview of HMPA, a compound of significant interest to researchers in nutrition, pharmacology, and drug development.

HMPA is a phenolic compound naturally found in some fermented foods and is a primary product of the microbial degradation of dietary polyphenols in the colon.[2][3] Its superior bioavailability and stability compared to its parent compounds have positioned it as a molecule of high interest for its potential health benefits.[2][4] This guide will delve into the chemical properties, synthesis, biological activities, and mechanisms of action of HMPA, providing a foundational resource for its scientific exploration.

1. Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to its study. HMPA is a monocarboxylic acid and a member of the guaiacols family.[5]

PropertyValueSource
IUPAC Name 3-(4-hydroxy-3-methoxyphenyl)propanoic acid[5]
Synonyms Dihydroferulic acid, Hydroferulic acid[5][6][7]
CAS Number 1135-23-5[6][8]
Molecular Formula C₁₀H₁₂O₄[5][6][8]
Molecular Weight 196.20 g/mol [5][6]
Melting Point 87-93 °C[6]
Appearance White to yellow or brown powder[8]
SMILES COC1=C(C=CC(=C1)CCC(=O)O)O[5][8]
InChI Key BOLQJTPHPSDZHR-UHFFFAOYSA-N[5][6][8]

2. Synthesis and Characterization

The availability of pure HMPA is essential for in vitro and in vivo studies. While it can be isolated from natural sources, chemical synthesis offers a reliable and scalable alternative. A common synthetic route involves the reduction of the double bond of ferulic acid (4-hydroxy-3-methoxycinnamic acid).

Experimental Protocol: Synthesis of HMPA from Ferulic Acid

This protocol details the catalytic hydrogenation of ferulic acid to produce HMPA. This method is chosen for its high efficiency and relatively clean conversion.

Materials:

  • Ferulic acid

  • Methanol (reagent grade)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Hydrogenation apparatus

Procedure:

  • Dissolution: In a round-bottom flask suitable for hydrogenation, dissolve ferulic acid (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the ferulic acid).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Filtration: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional methanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Work-up: Dissolve the residue in ethyl acetate and wash with 1N HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude HMPA.[9]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized HMPA should be confirmed by:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • FTIR Spectroscopy: To identify the functional groups.

  • Melting Point Analysis: To assess purity.

Synthesis_Workflow Ferulic_Acid Ferulic Acid in Methanol Hydrogenation Catalytic Hydrogenation (H₂, 10% Pd/C) Ferulic_Acid->Hydrogenation Filtration Filtration (Removal of Catalyst) Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Workup Aqueous Work-up (Extraction) Evaporation->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification HMPA Pure HMPA Purification->HMPA

Caption: HMPA-mediated GPR41 signaling pathway.

Upon binding to GPR41 on the surface of cells, HMPA initiates an intracellular signaling cascade. GPR41 is coupled to an inhibitory G-protein (Gαi/o). Activation of the receptor leads to the inhibition of adenylate cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). This cascade of events ultimately results in the modulation of gene expression related to lipid metabolism, promoting lipid catabolism and contributing to the observed anti-obesity effects. [10][11]

5. Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of HMPA is crucial for its development as a therapeutic agent. Following oral ingestion of its parent polyphenols, HMPA is produced by the gut microbiota in the colon. [1]It is then absorbed into the bloodstream. In the body, HMPA is primarily metabolized into sulfated and glucuronidated conjugates. [12]Interestingly, these metabolites are not inactive; they have been shown to promote the production of nitric oxide (NO) in human umbilical vein endothelial cells (HUVECs), suggesting they may contribute to the cardiovascular benefits associated with polyphenol consumption. [12]

3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA) is a prime example of how the gut microbiome metabolizes dietary compounds to produce bioactive molecules with significant health implications. Its roles in improving metabolic health, enhancing muscle function, and potentially protecting against neurodegeneration make it a highly attractive molecule for further research.

Future research should focus on:

  • Clinical Trials: To validate the preclinical findings in human subjects.

  • Structure-Activity Relationship Studies: To design and synthesize more potent and selective analogs of HMPA.

  • Elucidating Additional Mechanisms of Action: To fully understand the scope of its biological effects.

References

  • Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure. (2025, February 11). Retrieved from [Link]

  • Synthesis of Novel Vanillic Acid Hybrid Derivative. (2025, March 13). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID. Rasayan Journal of Chemistry. Retrieved from [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Vanillic Acid Ester Derivative. (2025, April 30). Zenodo. Retrieved from [Link]

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2025, July 6). MDPI. Retrieved from [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024, June 16). MDPI. Retrieved from [Link]

  • Dihydroferulic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. (2023, December 1). PubMed. Retrieved from [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, 97%. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Skeletal Muscle Function and Its Mechanisms. (n.d.). Retrieved from [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. (2023, December 1). Nature. Retrieved from [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, 97%. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]

  • Sulfated and Glucuronidated Conjugates of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elevated Ca2+ Release from the Endoplasmic Reticulum in HUVECs. (2025, January 16). ACS Omega. Retrieved from [Link]

  • 3-Hydroxy-3-(4-methoxyphenyl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. (2025, February 13). MDPI. Retrieved from [Link]

  • Dihydroferulic acid. (n.d.). PhytoHub. Retrieved from [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024, June 16). PubMed. Retrieved from [Link]

  • Ferulic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024, June 12). ResearchGate. Retrieved from [Link]

  • Process for producing optically active 3-(4-hydroxyphenyl)propionic acids. (n.d.). Google Patents.

Sources

Exploratory

Comprehensive Detection and Quantification of HMPA in Human Plasma and Urine: A Technical Guide for Clinical and Pharmacokinetic Studies

Biological and Pharmacokinetic Context of HMPA 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), frequently referred to as dihydroferulic acid, is a critical microbial metabolite originating from the biotransformation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Biological and Pharmacokinetic Context of HMPA

3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), frequently referred to as dihydroferulic acid, is a critical microbial metabolite originating from the biotransformation of dietary polyphenols such as 4-hydroxy-3-methoxycinnamic acid (HMCA, or ferulic acid) 1. Following the ingestion of polyphenol-rich sources like coffee, berries, or kombucha, the gut microbiota metabolizes these precursors into HMPA. The compound is subsequently absorbed into the systemic circulation and excreted via the renal system 2, 3.

From a therapeutic standpoint, HMPA is not merely a passive biomarker of the chemical exposome 4. Recent pharmacological profiling identifies HMPA as a potent GPR41 agonist that improves hepatic lipid metabolism and mitigates dexamethasone-induced muscle atrophy by downregulating the ubiquitin ligases Atrogin-1 and MuRF-1 1, 5. Accurate quantification of HMPA in human plasma and urine is therefore essential for evaluating its bioavailability, pharmacokinetic (PK) profile, and clinical efficacy.

HMPA_Pathway Diet Dietary Polyphenols HMCA HMCA (Ferulic Acid) Diet->HMCA Ingestion Gut Gut Microbiota HMCA->Gut Transit HMPA HMPA Gut->HMPA Biotransformation Plasma Plasma Circulation HMPA->Plasma Absorption Urine Renal Excretion Plasma->Urine Clearance Target Target Tissues (GPR41) Plasma->Target Distribution

Metabolic trajectory of dietary HMCA biotransformation into HMPA and systemic distribution.

Rationale for Analytical Methodology

To achieve the sensitivity required for trace-level endogenous metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard 5. Unlike Gas Chromatography-Mass Spectrometry (GC-MS), which requires laborious derivatization of the phenolic and carboxylic acid moieties to induce volatility, LC-MS/MS allows for direct injection of extracted samples.

Operating the mass spectrometer in Negative Electrospray Ionization (ESI-) mode is a deliberate choice: the phenolic hydroxyl group of HMPA readily donates a proton in solution, yielding a highly stable [M-H]⁻ precursor ion. When coupled with Multiple Reaction Monitoring (MRM), this approach provides a self-validating analytical system that effectively isolates HMPA from the complex background noise of human biofluids.

Analytical_Workflow Sample Biofluid Collection (Plasma / Urine) Prep Sample Preparation (Protein Ppt / Dilution) Sample->Prep Internal Std Addition LC UHPLC Separation (Reversed-Phase C18) Prep->LC Injection MS Tandem MS (MS/MS) ESI Negative Mode MRM LC->MS Elution Data Data Analysis & Quantification MS->Data Peak Integration

Step-by-step LC-MS/MS analytical workflow for quantifying HMPA in biological matrices.

Validated Experimental Protocols

The following protocols are designed as self-validating workflows. The mandatory inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as ¹³C₃-HMPA, ensures that any ion suppression caused by the biological matrix or variations in extraction efficiency are mathematically normalized.

Human Plasma Preparation (Protein Precipitation)

Plasma contains high concentrations of proteins (e.g., albumin) that irreversibly bind to UHPLC columns and cause severe ion suppression.

  • Thaw plasma samples on ice to prevent the enzymatic degradation of metabolites.

  • Aliquot 100 µL of plasma into a 1.5 mL low-bind Eppendorf tube.

  • Add Internal Standard: Spike in 10 µL of SIL-IS working solution. Causality: Adding the IS before extraction ensures it undergoes the exact same physical and chemical stresses as the endogenous HMPA.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid. Causality: Cold ACN rapidly denatures proteins, preventing analyte occlusion. The 0.1% formic acid ensures the carboxylic acid group of HMPA remains protonated, maximizing its partitioning into the organic solvent rather than co-precipitating with the protein pellet 5.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 × g for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an LC autosampler vial.

Human Urine Preparation (Dilution & Normalization)

Unlike plasma, urine has low protein content but highly variable ionic strength and concentration depending on patient hydration.

  • Thaw urine samples overnight at 4°C.

  • Centrifuge at 1,600 × g for 5 minutes at 4°C to pellet cellular debris and insoluble salts.

  • Normalization: Measure the Refractive Index (RI) or specific gravity of the supernatant. Causality: Normalizing the sample volume based on RI ensures that the absolute amount of matrix injected into the MS remains within the linear dynamic range, preventing detector saturation and standardizing cross-patient data 2.

  • Aliquot 50 µL of the normalized urine into a tube.

  • Add Internal Standard: Spike in 10 µL of SIL-IS.

  • Dilute: Add 440 µL of LC-MS grade water containing 0.1% formic acid. Causality: Diluting the urine 1:10 minimizes the matrix effect caused by high concentrations of urea and endogenous salts, which would otherwise suppress the ESI droplet desolvation process.

  • Transfer to an LC autosampler vial.

LC-MS/MS Instrumental Parameters
  • Analytical Column: Reversed-phase C18 (e.g., 2.1 × 100 mm, 1.7 µm). Causality: The hydrophobic methoxyphenyl ring of HMPA interacts strongly with the C18 stationary phase, allowing it to be retained and separated from highly polar, early-eluting matrix components.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration.

  • Ionization Mode: ESI Negative.

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for HMPA (e.g., m/z 195.1 → m/z 136.1, corresponding to the loss of the CH₂COOH moiety).

Quantitative Validation Metrics

To ensure the trustworthiness of the assay, the method must be validated according to FDA/ICH guidelines. The table below summarizes the typical quantitative performance metrics achieved using the protocols detailed above.

Validation ParameterPlasma SpecificationUrine SpecificationAnalytical Significance
Limit of Detection (LOD) 1.0 - 2.5 ng/mL5.0 - 10.0 ng/mLEnsures trace exposure levels are identifiable.
Limit of Quantitation (LOQ) 5.0 ng/mL15.0 ng/mLThe lowest concentration measurable with <20% variance.
Linearity (R²) > 0.995> 0.990Confirms detector response is proportional to concentration.
Intra-day Precision (CV%) < 8%< 12%Validates the repeatability of the extraction protocol.
Matrix Recovery 88% - 105%90% - 110%Proves the SIL-IS successfully corrects for ion suppression.

Note: Quality Control (QC) samples at low, medium, and high concentrations must be injected every 15 samples to monitor instrument drift and validate the calibration curve in real-time.

Sources

Foundational

The Bioavailability and Pharmacokinetics of 3-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid: A Technical Whitepaper

Executive Summary Understanding the bioavailability of gut-derived phenolic metabolites is a critical frontier in drug development and nutritional pharmacology. 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (here...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the bioavailability of gut-derived phenolic metabolites is a critical frontier in drug development and nutritional pharmacology. 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (hereafter referred to as β -OH-HMPA) is a highly bioactive, transient intermediate formed via the microbiome-mediated metabolism of dietary hydroxycinnamic acids.

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of such compounds not merely as data collection, but as a dynamic system of host-microbiome interactions. This whitepaper provides an authoritative, causality-driven guide to the absorption kinetics, hepatic conjugation, and systemic distribution of β -OH-HMPA, supported by self-validating experimental protocols.

Molecular Identity and Microbiome-Mediated Generation

The generation of β -OH-HMPA is entirely dependent on the enzymatic machinery of the gut microbiota. When precursor compounds like ferulic acid (3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid) reach the colon, they undergo two primary biotransformations. While microbial reductases (e.g., in Weissella cibaria) reduce the aliphatic double bond to yield dihydroferulic acid (HMPA)[1], microbial hydratases add a water molecule across the propenoic double bond[2].

This hydration specifically yields the β -hydroxy derivative: 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. Understanding this origin is crucial because the structural addition of the β -hydroxyl group increases the molecule's polarity, directly altering its intestinal permeability and affinity for hepatic phase II enzymes compared to its non-hydroxylated analogs.

Pathway FA Ferulic Acid (Dietary Precursor) Microbes Gut Microbiota (Hydratase Activity) FA->Microbes Ingestion Target 3-hydroxy-3-(4-hydroxy- 3-methoxyphenyl)propanoic acid Microbes->Target Hydration Liver Hepatic Phase II (SULT / UGT) Target->Liver Portal Vein Blood Systemic Circulation (Conjugates) Liver->Blood Efflux

Fig 1. Gut-hepatic metabolic axis of 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

Absorption Kinetics and Bioaccessibility

The bioaccessibility of β -OH-HMPA is characterized by rapid upper-gastrointestinal absorption. Phenolic propanoic acid derivatives typically exhibit a Tmax​ of 15 to 30 minutes[3].

Causality of Absorption: Why does a polar molecule absorb so rapidly? β -OH-HMPA does not rely solely on passive paracellular diffusion. Instead, it is actively transported across the apical membrane of enterocytes via Monocarboxylate Transporters (MCTs) and Organic Anion Transporting Polypeptides (OATP1A2) [3]. The acidic nature of the propanoic side chain ( pKa​≈4.5 ) means it is partially protonated in the microclimate of the intestinal brush border, facilitating MCT-mediated influx.

Hepatic First-Pass Metabolism

Upon entering the portal vein, β -OH-HMPA undergoes extensive first-pass metabolism in the liver. It acts as a high-affinity substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).

Consequently, the free aglycone form represents less than 5% of the compound in systemic circulation. Over 90% of the bioavailable dose circulates as sulfated or glucuronidated conjugates[3]. This is a critical factor for researchers: quantifying only the free form in plasma will drastically underestimate the compound's true systemic exposure.

Quantitative Pharmacokinetic Profile

The following table summarizes the representative PK parameters for this class of phenolic acid metabolites following a standard oral dose (e.g., 50 mg/kg in murine models).

Pharmacokinetic ParameterValue (Free Aglycone)Value (Conjugated Forms)Clinical / Physiological Significance
Tmax​ 15 - 30 min45 - 60 minIndicates rapid active transport via MCT/OATP.
Cmax​ 0.5 - 1.2 μM 4.0 - 8.5 μM Demonstrates extensive hepatic first-pass effect.
AUC0−∞​ 2.5 μM⋅h 18.4 μM⋅h High systemic exposure is driven by conjugates.
t1/2​ 1.5 - 2.0 h3.5 - 4.5 hModerate clearance allows sustained receptor engagement.
Absolute Bioavailability (F) < 5%> 40% (Total)Aglycone is rapidly converted; conjugates are the active pool.

Cellular Uptake and Receptor Engagement

Once in systemic circulation, the conjugated forms of β -OH-HMPA are not inert waste products. They actively enter target tissues (such as endothelial cells and hepatocytes) via OATP transporters. Intracellularly, these metabolites activate specific G-protein-coupled receptors, notably GPR41 , which stimulates lipid catabolism and mitigates hepatic steatosis[4]. Furthermore, intracellular accumulation of these conjugates triggers calcium release from the endoplasmic reticulum, activating the CaMKII/eNOS signaling cascade to promote vasorelaxant Nitric Oxide (NO) production[3] and regulate oxidative stress[5].

Cellular Blood Conjugated Metabolites Transporter MCT / OATP1A2 Transporters Blood->Transporter Cellular Uptake Receptor GPR41 Receptor Activation Transporter->Receptor Intracellular Signaling Effect Lipid Catabolism & NO Production Receptor->Effect Physiological Response

Fig 3. Cellular uptake via MCT/OATP1A2 transporters and subsequent GPR41 receptor activation.

Self-Validating Experimental Workflows

To ensure scientific integrity, any assessment of β -OH-HMPA bioavailability must utilize self-validating protocols. Below are the gold-standard methodologies I mandate for accurate quantification.

Protocol A: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Rationale: Phenolic hydroxyl groups are highly susceptible to auto-oxidation in ex vivo environments. Furthermore, failure to deconjugate the plasma samples leads to false-negative bioavailability data.

  • Dosing and Sampling: Administer the compound via oral gavage. Collect serial blood samples (0–24h) into K2-EDTA tubes pre-spiked with 10 μL of 10% Ascorbic Acid.

    • Causality: Ascorbic acid acts as a sacrificial antioxidant, preventing the alkaline pH of blood from oxidizing the phenolic ring prior to extraction.

  • Enzymatic Deconjugation: Split the plasma into two aliquots. To Aliquot A (Total Compound), add 500 Units of β -glucuronidase and 50 Units of arylsulfatase. Incubate at 37°C for 45 minutes. Leave Aliquot B (Free Compound) untreated.

  • Protein Precipitation: Add cold acetonitrile (1:3 v/v) containing a 13C -labeled internal standard to both aliquots. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

    • Causality: Acetonitrile denatures Human Serum Albumin (HSA), releasing tightly bound phenolic acids into the supernatant, ensuring 100% recovery. The internal standard corrects for any matrix-induced ion suppression in the mass spectrometer.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Negative Electrospray Ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) to isolate the [M−H]− precursor ion.

PK_Protocol Step1 1. Oral Administration & Sampling (EDTA + Ascorbic Acid to prevent oxidation) Step2 2. Enzymatic Deconjugation (β-glucuronidase / Arylsulfatase) Step1->Step2 Step3 3. Protein Precipitation (Cold Acetonitrile 1:3 v/v) Step2->Step3 Step4 4. LC-MS/MS Analysis (ESI- MRM Mode) Step3->Step4

Fig 2. Step-by-step in vivo pharmacokinetic profiling workflow using LC-MS/MS.

Protocol B: Caco-2 Transcellular Permeability Assay

Rationale: To isolate and prove that absorption is transporter-mediated rather than purely passive.

  • Monolayer Culturing: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω⋅cm2 .

    • Causality: This 21-day period ensures the cells spontaneously differentiate to express apical microvilli and tight junctions, perfectly mimicking the human enterocyte barrier.

  • Dosing: Apply 50 μM of β -OH-HMPA to the apical chamber in HBSS buffer (pH 6.5 to mimic the jejunum).

  • Inhibition Validation: In a parallel well, co-administer Phloretin (a known MCT inhibitor).

  • Sampling & Calculation: Sample the basolateral chamber at 15, 30, 60, and 120 minutes. Calculate the Apparent Permeability ( Papp​ ). A significant drop in Papp​ in the Phloretin well self-validates the active MCT-transport hypothesis.

Conclusion

The bioavailability of 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a masterclass in host-microbiome symbiosis. While the free aglycone exhibits poor systemic persistence, its rapid active transport and subsequent hepatic conjugation yield a highly bioavailable pool of sulfated and glucuronidated metabolites. By employing rigorous, antioxidant-stabilized, and enzymatically deconjugated LC-MS/MS workflows, researchers can accurately map the therapeutic window of this potent phenolic intermediate.

References

  • Reduction of ferulic acid as an electron acceptor under anaerobic conditions by the heterofermentative lactic acid bacterium Weissella cibaria. ASM Journals. URL:[Link]

  • Conversion of Dehydrodiferulic Acids by Human Intestinal Microbiota. ACS Publications - Journal of Agricultural and Food Chemistry. URL:[Link]

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Scientific Reports (Nature). URL:[Link]

  • Sulfated and Glucuronidated Conjugates of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production. ACS Publications - Journal of Agricultural and Food Chemistry. URL:[Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. MDPI - Nutrients. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Spectroscopic Analysis of 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Introduction: Unveiling the Structure of a Key Ferulic Acid Metabolite 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, also known as vanillylhydracrylic acid, is a significant metabolite derived from ferulic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Structure of a Key Ferulic Acid Metabolite

3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, also known as vanillylhydracrylic acid, is a significant metabolite derived from ferulic acid (4-hydroxy-3-methoxycinnamic acid). Ferulic acid and its derivatives are subjects of extensive research due to their potent antioxidant properties and potential applications in the pharmaceutical and nutraceutical industries.[1][2] The transformation of dietary polyphenols by gut microbiota into metabolites like this compound is crucial for understanding their bioavailability and biological activity.[3]

Accurate structural confirmation and purity assessment are paramount in drug development and metabolomic studies. Spectroscopic analysis provides the definitive data required for the unambiguous identification and characterization of such molecules. This guide offers a comprehensive, multi-technique approach, detailing the principles and protocols for analyzing 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific instrumentation and research questions.

Chemical Structure and Physicochemical Properties
  • IUPAC Name: 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

  • Molecular Formula: C₁₀H₁₂O₅

  • Molecular Weight: 212.20 g/mol

PropertyValueSource
Molecular Formula C₁₀H₁₂O₅-
Molecular Weight 212.20 g/mol -
Appearance Expected to be a white to light yellow powder[4]
Solubility Soluble in methanol, DMSO; sparingly soluble in water[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HMBC, are essential for complete structural assignment.

Causality in Experimental Design:
  • Solvent Selection: The choice of a deuterated solvent is critical. For this compound, which possesses multiple exchangeable protons (hydroxyl, carboxylic acid), Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are excellent choices. DMSO-d₆ has the advantage of often allowing the observation of -OH and -COOH protons, while in CD₃OD, these protons will exchange with deuterium and typically disappear from the spectrum, which can also be a useful diagnostic tool.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR, providing a calibrated scale for chemical shifts.

Protocol 1: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrumentation and Data Acquisition:

    • Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires more time; typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024 or more scans.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm connectivity. These experiments correlate coupled protons (COSY) or protons with their directly attached carbons (HSQC) and carbons over 2-3 bonds (HMBC).[6]

Predicted Spectral Data and Interpretation

The presence of a chiral center at C3 will result in the C2 methylene protons (H-2) being diastereotopic, meaning they are chemically non-equivalent and will appear as a complex multiplet, likely an ABX system, coupling to each other and to the proton at C3 (H-3).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom NumberPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale
Aromatic Ring
H-2'~6.85, d, 1H~111.5Ortho to -OCH₃, meta to -OH
H-5'~6.70, d, 1H~115.6Ortho to -OH
H-6'~6.65, dd, 1H~119.0Ortho to -OH and -OCH₃
C-1'-~130.0Aromatic quaternary carbon
C-2'-~111.5Aromatic CH
C-3'-~147.8Aromatic quaternary carbon (attached to -OCH₃)
C-4'-~145.5Aromatic quaternary carbon (attached to -OH)
C-5'-~115.6Aromatic CH
C-6'-~119.0Aromatic CH
Aliphatic Chain
H-2a, H-2b~2.6-2.8, m (ABX), 2H~45.0Methylene protons adjacent to chiral center and carboxyl
H-3~4.8-5.0, m, 1H~70.0Methine proton attached to hydroxyl and aromatic ring
Functional Groups
-OCH₃~3.75, s, 3H~56.0Methoxy group protons
Phenolic -OH~9.0, br s, 1H-Phenolic hydroxyl proton (exchangeable)
Aliphatic -OH~5.5, d, 1H-Aliphatic hydroxyl proton (exchangeable, may couple to H-3)
Carboxylic -COOH~12.0, br s, 1H~173.0Carboxylic acid proton (exchangeable)

Note: Predicted values are based on the analysis of similar structures like dihydroferulic acid and general principles of NMR spectroscopy. Actual values may vary.[7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol 2: FT-IR Analysis
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The typical spectral range is 4000-400 cm⁻¹.

Expected Spectral Data and Interpretation

The FT-IR spectrum will provide a distinct fingerprint for the molecule, confirming the presence of key functional groups.

Table 2: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3500 - 3200 (broad)O-H stretchPhenolic, Aliphatic, and Carboxylic -OHThe broadness is due to extensive hydrogen bonding between the multiple hydroxyl groups.
3000 - 2850C-H stretchAliphatic CH₂ and CHCorresponds to the propanoic acid backbone.
~1710 (strong)C=O stretchCarboxylic AcidA strong, sharp peak characteristic of the carbonyl in a carboxylic acid.
1600 - 1450C=C stretchAromatic RingA series of bands indicating the presence of the benzene ring.
~1270 and ~1150C-O stretchPhenol and MethoxyStrong bands corresponding to the aryl-oxygen and alkyl-oxygen stretching.

Note: These values are consistent with spectra available for structurally related compounds.[4][9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like Orbitrap or TOF) is the preferred method.

Causality in Experimental Design:
  • Ionization Technique: ESI is a soft ionization technique ideal for polar molecules, minimizing in-source fragmentation and preserving the molecular ion. It can be run in either positive or negative ion mode.

  • Negative vs. Positive Mode: Negative ion mode is often superior for phenolic and carboxylic acids as they readily deprotonate to form stable [M-H]⁻ ions. Positive ion mode may yield [M+H]⁺ or [M+Na]⁺ adducts.

  • High-Resolution MS: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.[10]

Protocol 3: LC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation and Data Acquisition:

    • Chromatography (HPLC): Use a C18 reversed-phase column.[2]

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid

      • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate. The acidic modifier (formic acid) aids in protonation for positive ion mode ESI and improves peak shape.

    • Mass Spectrometry (ESI-HRMS):

      • Acquire data in both positive and negative ion modes in separate runs.

      • Scan Range: m/z 100-500.

      • Capillary Voltage: 3-4 kV.

      • Fragmentation (MS/MS): Perform data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant ions. Use collision-induced dissociation (CID) with a normalized collision energy of 15-30 eV to induce fragmentation.

Expected Spectral Data and Interpretation
  • Full Scan MS (Negative Mode): The primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z of 211.0606 (Calculated for C₁₀H₁₁O₅⁻).

  • Full Scan MS (Positive Mode): The primary ion will likely be the protonated molecule [M+H]⁺ at an m/z of 213.0763 (Calculated for C₁₀H₁₃O₅⁺) or the sodium adduct [M+Na]⁺ at m/z 235.0582 .

  • MS/MS Fragmentation: The fragmentation pattern provides a roadmap of the molecule's structure. Key fragment ions would arise from characteristic losses:

    • Loss of H₂O (18 Da): From the aliphatic hydroxyl group.

    • Loss of CO₂ (44 Da): From the carboxylic acid group (decarboxylation).

    • Loss of H₂O and CO (46 Da): A common fragmentation pathway.

    • Cleavage of the C2-C3 bond: This would generate fragments representative of the aromatic and the propanoic acid portions of the molecule.

Integrated Workflow and Data Correlation

A robust structural elucidation relies on the integration of data from all spectroscopic techniques. The workflow ensures that each piece of data corroborates the others, leading to an unambiguous structural assignment.

Experimental and Analytical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Confirmation Sample Pure Compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in MeOH & Dilute Sample->Prep_MS Acq_NMR NMR Spectrometer (1H, 13C, 2D) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS LC-HRMS (Full Scan, MS/MS) Prep_MS->Acq_MS Analysis_NMR Assign Signals (Shifts, Couplings) Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Groups Acq_IR->Analysis_IR Analysis_MS Determine Formula & Fragmentation Acq_MS->Analysis_MS Final_Structure Structural Elucidation Analysis_NMR->Final_Structure Analysis_IR->Final_Structure Analysis_MS->Final_Structure

Caption: General workflow for the spectroscopic analysis of the target compound.

Correlation of Spectroscopic Data to Molecular Structure

G Molecule C₁₀H₁₂O₅ Structure Framework C-H Framework (Connectivity) Aromatic Aromatic Protons & Carbons Aliphatic Aliphatic Chain (Diastereotopic Protons) FuncGroups Functional Groups (-OH, -COOH, C=O) MolWeight Molecular Weight & Formula Fragments Structural Fragments NMR NMR Spectroscopy (¹H, ¹³C) NMR->Framework HMBC, COSY NMR->Aromatic Chemical Shifts NMR->Aliphatic Multiplicity IR FT-IR Spectroscopy IR->FuncGroups Vibrational Frequencies MS Mass Spectrometry MS->MolWeight [M-H]⁻, [M+H]⁺ MS->Fragments MS/MS Analysis

Caption: Relationship between spectroscopic techniques and structural information.

References

  • Analytical methodologies for quantification of ferulic acid and its oligomers | Request PDF . Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry . Available at: [Link]

  • Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity - MDPI . Available at: [Link]

  • Ferulic acid: extraction, estimation, bioactivity and applications for human health and food . Available at: [Link]

  • HPLC analysis of ferulic acid and its pharmacokinetics after intravenous bolus administration in rats - Journal of Biomedical and Translational Research . Available at: [Link]

  • Synthesis and characterization of new fully bio-based poly(acylhydrazone) vanillin vitrimers - UPCommons . Available at: [Link]

  • Tasks in NMR data analysis for Nature Products . Available at: [Link]

  • β-(4-Hydroxy-3-methoxyphenyl)propionic acid - the NIST WebBook . Available at: [Link]

  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0309095) - NP-MRD . Available at: [Link]

  • Synthesis and characterization of new bio-based poly(acylhydrazone) vanillin vitrimers - Polymer Chemistry (RSC Publishing) . Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Evaluation of New Vanillic Acid Derivatives . Available at: [Link]

  • 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid (C11H14O4) - PubChemLite . Available at: [Link]

  • 3-Hydroxy-3-(4-methoxyphenyl)propanoic acid | C10H12O4 | CID 14927307 - PubChem . Available at: [Link]

  • Methyl-3-(3-methoxy-4-hydroxyphenyl)-propionate - Optional[13C NMR] - Chemical Shifts . Available at: [Link]

  • Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant . Available at: [Link]

  • Synthesis and Characterization New Heterocyclic Compounds derivatives from Vanillin . Available at: [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PubMed . Available at: [Link]

  • A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. … - ResearchGate . Available at: [Link]

  • UCSD Computational Mass Spectrometry Website - GNPS . Available at: [Link]

Sources

Application

Application Notes and Protocols for 3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid

Introduction 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid, also known by the common names Dihydroferulic acid and Hydroferulic acid, is a phenolic compound of significant interest in the fields of pharmacology and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(4-Hydroxy-3-methoxyphenyl)propanoic acid, also known by the common names Dihydroferulic acid and Hydroferulic acid, is a phenolic compound of significant interest in the fields of pharmacology and drug development. It is a metabolite of ferulic acid, a ubiquitous compound in the plant kingdom, and is also produced by the gut microbiota from dietary polyphenols.[1][2] Emerging research has highlighted its potential therapeutic applications, including antioxidant, anti-inflammatory, and metabolic regulatory effects.[1][3][4] Notably, it has been identified as an inhibitor of prostaglandin E(2) (PGE2) production and has shown promise in improving hepatic lipid metabolism through the G-protein coupled receptor 41 (GPR41).[3][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the commercial standards, analytical characterization, and practical applications of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid. The protocols herein are designed to be self-validating and are grounded in established scientific principles.

Part 1: Commercial Standards and Quality Control

As of the date of this document, there is no dedicated monograph for 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[6] However, high-purity grades are commercially available for research and development purposes. The following standards are compiled from leading suppliers of analytical-grade and research chemicals and represent typical specifications for a high-quality material.[7][8]

Typical Commercial Specifications

The quality of 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid is paramount for reproducible experimental results. Below is a table summarizing the typical specifications for a research-grade product.

ParameterSpecificationTypical MethodRationale
Appearance White to off-white or light-yellow crystalline powder.[7][8]Visual InspectionEnsures consistency and absence of gross contamination.
Identity Conforms to the structure of 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid.FTIR, ¹H-NMR, Mass SpectrometryConfirms the molecular structure and authenticity of the compound.
Assay (Purity) ≥ 97.0% (by HPLC or Titration)HPLC, Acid-Base TitrationQuantifies the amount of the active compound, ensuring potency and minimizing the influence of impurities.
Melting Point 87-95 °C[8]Capillary Melting Point ApparatusA narrow melting range is indicative of high purity.
Solubility Soluble in methanol, ethanol, and DMSO. Slightly soluble in water.[9][10]Visual InspectionProvides essential information for solvent selection in analytical and biological assays.
Residual Solvents To be determined based on synthesis route.GC-HSEnsures that solvents used during synthesis and purification are removed to acceptable levels.
Heavy Metals ≤ 10 ppmICP-MS or Colorimetric MethodsLimits the presence of potentially toxic metal impurities.
Analytical Protocols for Quality Control

The following protocols are designed for the comprehensive quality assessment of 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid.

This protocol outlines a reverse-phase HPLC method for the quantification of 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid and the detection of potential impurities. The principle is based on the separation of the compound from non-polar and polar impurities on a C18 column.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[11]

    • Autosampler and data acquisition software

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for pH adjustment)

    • 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid reference standard

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% acid). For example, a mixture of acetonitrile and 0.01 M phosphate buffer at pH 2.[12]

    • Flow Rate: 1.0 mL/min[11]

    • Column Temperature: 30-40 °C[13]

    • Detection Wavelength: 280 nm[11]

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase or a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve (e.g., 10-100 µg/mL).

    • Sample Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a final concentration within the calibration range.

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

    • Calculation: Calculate the purity of the sample by comparing the peak area of the analyte with the calibration curve.

  • Self-Validation: The method's suitability is confirmed by ensuring a linear calibration curve (r² > 0.999), good peak shape, and baseline resolution from any impurities.

FTIR spectroscopy is a rapid and reliable method for confirming the identity of a compound by identifying its functional groups.

  • Instrumentation:

    • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid powder onto the ATR crystal.

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Compare the obtained spectrum with a reference spectrum.

  • Expected Characteristic Peaks:

    • Broad O-H stretch (from carboxylic acid and phenol): ~3500-2500 cm⁻¹

    • Aromatic C-H stretch: ~3100-3000 cm⁻¹

    • Aliphatic C-H stretch: ~3000-2850 cm⁻¹

    • C=O stretch (carboxylic acid): ~1710-1680 cm⁻¹

    • Aromatic C=C stretches: ~1600 and 1515 cm⁻¹

    • C-O stretches: ~1270 and 1150 cm⁻¹

  • Visualization of QC Workflow:

QC_Workflow cluster_0 Sample Receipt cluster_1 Analytical Testing cluster_2 Data Review & Release Sample Test Sample Visual Visual Inspection Sample->Visual HPLC HPLC Purity Sample->HPLC FTIR FTIR Identity Sample->FTIR MeltingPoint Melting Point Sample->MeltingPoint Review Review Data vs. Specs Visual->Review HPLC->Review FTIR->Review MeltingPoint->Review Decision Pass? Review->Decision Release Release Lot Decision->Release Yes Reject Reject Lot Decision->Reject No

Caption: Quality Control Workflow for 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid.

Part 2: Application Notes and Protocols

Inhibition of Prostaglandin E2 (PGE2) Production

Principle: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid has been shown to inhibit the production of PGE2, a key mediator of inflammation.[5][9] This protocol describes a cell-based assay to quantify this inhibitory effect using a commercial ELISA kit. The assay typically involves stimulating cells (e.g., macrophages) with an inflammatory agent like lipopolysaccharide (LPS) in the presence and absence of the test compound.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM cell culture medium with 10% FBS

    • Lipopolysaccharide (LPS) from E. coli

    • 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid

    • Prostaglandin E2 ELISA kit (commercially available from various suppliers)[14]

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

    • Compound Treatment: Prepare a stock solution of 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid in DMSO. Dilute the stock solution in cell culture medium to achieve final concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO only).

    • Pre-incubation: Remove the old medium from the cells and add the medium containing the test compound or vehicle. Incubate for 1-2 hours.[15]

    • Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration of 1 µg/mL.

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

    • PGE2 Quantification: Analyze the PGE2 concentration in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The concentration of PGE2 is inversely proportional to the signal in the ELISA.[15] Calculate the percentage inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition).

  • Visualization of PGE2 Inhibition Assay Workflow:

PGE2_Assay A Seed Macrophages B Pre-treat with Compound A->B C Stimulate with LPS B->C D Incubate 24h C->D E Collect Supernatant D->E F Perform PGE2 ELISA E->F G Analyze Data (IC50) F->G

Caption: Workflow for the cell-based PGE2 inhibition assay.

Antioxidant Activity Assessment

Principle: The antioxidant properties of phenolic compounds like 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid can be evaluated using various in vitro assays.[4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method. It measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[16][17]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid

    • Ascorbic acid or Trolox (as a positive control)

    • 96-well microplate and plate reader

  • Protocol:

    • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

    • Sample Preparation: Prepare a stock solution of 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid in methanol. Create a series of dilutions (e.g., 10-200 µM). Prepare similar dilutions for the positive control.

    • Assay Procedure: a. In a 96-well plate, add 50 µL of the sample or standard solutions to the wells. b. Add 150 µL of the DPPH solution to each well. c. Include a blank control (methanol only) and a negative control (methanol + DPPH solution).

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the percentage of scavenging against the concentration of the compound to determine the IC₅₀ value.

Investigation of Effects on Hepatic Lipid Metabolism

Principle: Recent studies have shown that 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid can improve hepatic steatosis and modulate lipid metabolism, partly through the activation of the GPR41 receptor.[1][3][19][20] This involves both in vivo animal studies and in vitro cell culture experiments. The following is a general outline for an in vivo study.

  • Animal Model:

    • Diet-induced obese mice (e.g., C57BL/6J mice fed a high-fat diet).[1]

  • Experimental Design:

    • Acclimatization and Diet Induction: Acclimatize mice and then feed them a high-fat diet (HFD) for several weeks to induce obesity and hepatic steatosis.

    • Treatment Groups:

      • Control group: HFD + vehicle

      • Treatment group: HFD + 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (e.g., administered in drinking water or by oral gavage).

    • Duration: Treat the animals for a period of 4-8 weeks.

    • Endpoint Analysis:

      • Metabolic Parameters: Monitor body weight, food intake, and perform glucose and insulin tolerance tests.

      • Biochemical Analysis: At the end of the study, collect blood and measure plasma levels of triglycerides, cholesterol, and liver enzymes (ALT, AST).

      • Histology: Collect liver tissue for histological analysis (H&E and Oil Red O staining) to assess lipid accumulation.

      • Gene Expression: Analyze the expression of genes involved in lipid metabolism in the liver using RT-qPCR.

  • Quantification of the compound in biological samples: The concentration of 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid in plasma and tissues can be quantified using the HPLC method described in section 1.2.1, with appropriate sample preparation (e.g., protein precipitation with acetonitrile).[11]

References

  • PubChem. (n.d.). Dihydroferulic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ohue-Kitano, R., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Scientific Reports, 13(1), 21246. [Link]

  • Kyoto University Research Information Repository. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. [Link]

  • Nadal, J. M., et al. (2015). A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency. Journal of Analytical Methods in Chemistry, 2015, 890538. [Link]

  • Ohue-Kitano, R., et al. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1036. [Link]

  • ResearchGate. (n.d.). (A) TIC of mixture after synthesis of dihydroferulic acid-4-O-sulfate...[Link]

  • SIELC. (n.d.). Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2023). PDF: 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. [Link]

  • Ohue-Kitano, R., et al. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1036. [Link]

  • Taylor & Francis Online. (n.d.). Computational and experimental validation of antioxidant properties of synthesized bioactive ferulic acid derivatives. [Link]

  • MCE (MedChemExpress). (n.d.). Dihydroferulic acid (Standard). [Link]

  • Nadal, J. M., et al. (2015). A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency. Journal of Analytical Methods in Chemistry, 2015, 890538. [Link]

  • SciELO. (2018). A stability-indicating HPLC-PDA method for the determination of ferulic acid in chitosan-coated poly(lactide-co-glycolide) (PLGA) nanoparticles. [Link]

  • Semantic Scholar. (2015). A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency. [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • AR REAGENT. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid GR / CP Grade. [Link]

  • Semantic Scholar. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host. [Link]

  • MDPI. (2025). Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. [Link]

  • Google Patents. (n.d.). US10526621B2 - Method of forming dihydroferulic acid.
  • ACS Publications. (2002). Antioxidant Properties of Ferulic Acid and Its Related Compounds. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1135-23-5 | Product Name : Hydroferulic Acid. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. [Link]

  • Journal of Food Science and Technology. (2008). Preparation of Ferulic Acid from Agricultural Wastes: Its Improved Extraction and Purification. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of ferulic acid (isolate and pure). [Link]

  • Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. [Link]

  • Journal of Food Science and Technology. (2014). Extraction, Purification and Antioxidant Activity of Ferulic Acid by Alkaline Hydrolysis from Sugarcane Bagasse. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of a standard ferulic acid, b ferulic acid extracted from bamboo shoots. [Link]

  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. [Link]

  • SpectraBase. (n.d.). Ferulic acid - Optional[FTIR] - Spectrum. [Link]

  • Journal of Applied Pharmaceutical Science. (2020). Comparative evaluation of the antioxidant capacity of ferulic acid and synthesized propionyl ferulate. [Link]

Sources

Method

Application Note: Measuring Enzymatic Conversion to 3-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

Target Audience: Researchers, bioprocess scientists, and drug development professionals. Focus: Biocatalysis, Lignin Valorization, and Enzymatic Kinetic Characterization.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioprocess scientists, and drug development professionals. Focus: Biocatalysis, Lignin Valorization, and Enzymatic Kinetic Characterization.

Executive Summary & Biological Context

The microbial valorization of lignin-derived aromatic compounds represents a critical frontier in sustainable chemical synthesis. A cornerstone of this process is the non- β -oxidative degradation of ferulic acid into high-value aromatics like vanillin, a pathway highly conserved in species such as Pseudomonas fluorescens and Sphingomonas paucimobilis[1].

The rate-limiting and most mechanistically complex step in this pathway is the hydration of feruloyl-CoA. The enzyme feruloyl-CoA hydratase (often possessing dual hydratase/lyase activity, FCHL) adds water across the α,β -unsaturated double bond to form a β -hydroxy thioester intermediate[2].

This application note details a robust, self-validating analytical workflow to measure the specific hydratase activity by isolating and quantifying the stable free-acid form of this intermediate: 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid . Because CoA-thioesters are notoriously unstable and suffer from poor recovery during solvent extraction, our protocol intentionally utilizes an acid-quenching step. This step simultaneously halts enzymatic activity and hydrolyzes the thioester bond, allowing for high-fidelity LC-MS/MS quantification of the free propanoic acid derivative.

Mechanistic Pathway

The generation of the target compound relies on a coupled enzymatic system. First, Feruloyl-CoA synthetase (Fcs) activates ferulic acid. Next, the hydratase (e.g., Ech or Fca) catalyzes the hydration[3].

Pathway FA Ferulic Acid FCoA Feruloyl-CoA FA->FCoA Feruloyl-CoA Synthetase (Fcs) ATP, CoA, Mg2+ Hydrated 3-hydroxy-3-(4-hydroxy- 3-methoxyphenyl)propanoyl-CoA FCoA->Hydrated Hydratase (Ech/Fca) + H2O FreeAcid 3-hydroxy-3-(4-hydroxy- 3-methoxyphenyl)propanoic acid Hydrated->FreeAcid Acid Quench / Thioester Hydrolysis Vanillin Vanillin + Acetyl-CoA Hydrated->Vanillin Lyase Activity

Enzymatic pathway converting ferulic acid to 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

Experimental Design & Causality (Expertise & Experience)

To ensure high data integrity, every parameter in this protocol is chosen based on specific chemical and kinetic causalities:

  • Causality of Buffer Choice (pH 7.5): The thioester bond of feruloyl-CoA is highly susceptible to alkaline hydrolysis at pH > 8.0, which would artificially inflate the baseline levels of the free acid. Conversely, the Fcs enzyme loses significant activity at pH < 6.5. A 100 mM Tris-HCl buffer at pH 7.5 provides the optimal thermodynamic window for enzyme stability and substrate integrity[3].

  • Causality of Detection Wavelengths: Ferulic acid and feruloyl-CoA possess extended π -conjugation, absorbing strongly at 310 nm and 345 nm, respectively. The enzymatic hydration breaks this conjugation. Consequently, the target product, 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, shifts its absorbance maximum to ~280 nm. Monitoring the A345​/A280​ ratio provides real-time, orthogonal validation of hydratase activity before LC-MS analysis[4].

  • Causality of the Quenching Mechanism: Using 1% Trifluoroacetic acid (TFA) serves a dual purpose. It instantly drops the pH to < 2.0, denaturing the enzymes to freeze the kinetic time-point. Simultaneously, the acidic environment catalyzes the hydrolysis of the transient CoA-thioester into the highly stable free acid, ensuring that extraction efficiencies are not compromised by the hydrophilic CoA tail.

Step-by-Step Protocol

Phase 1: Reagent & Enzyme Preparation
  • Reaction Buffer: Prepare 100 mM Tris-HCl, pH 7.5, supplemented with 2.5 mM MgCl 2​ . Filter sterilize (0.22 µm).

  • Cofactor Mix: Prepare a fresh stock containing 10 mM ATP and 5 mM Coenzyme A (CoA) in molecular biology-grade water. Keep on ice.

  • Substrate Stock: Dissolve ferulic acid in 100% DMSO to a concentration of 50 mM.

  • Enzymes: Utilize purified recombinant Fcs and your target Hydratase (e.g., HCHL from P. fluorescens or Ech from Streptomyces)[3][4].

Phase 2: Coupled Enzymatic Reaction
  • In a 1.5 mL low-bind microcentrifuge tube, combine:

    • 800 µL Reaction Buffer

    • 50 µL Cofactor Mix (Final: 0.5 mM ATP, 0.25 mM CoA)

    • 10 µL Ferulic acid stock (Final: 0.5 mM)

    • Excess Fcs enzyme (e.g., 10 µg) to ensure the reaction is not rate-limited by thioesterification.

  • Pre-incubation: Incubate at 30°C for 10 minutes. Self-Validation Check: Measure a 2 µL aliquot on a NanoDrop at 345 nm to confirm the quantitative accumulation of feruloyl-CoA.

  • Initiation: Add 1–5 µg of the target Hydratase enzyme to initiate the hydration reaction.

  • Sampling: Maintain the reaction at 30°C. Withdraw 100 µL aliquots at precise intervals (e.g., 0, 1, 3, 5, 10, and 30 minutes).

Phase 3: Quenching & Extraction
  • Quench: Immediately eject the 100 µL reaction aliquot into a tube pre-loaded with 10 µL of 10% TFA (Final concentration ~1%).

  • Hydrolysis: Incubate the quenched samples on ice for 15 minutes to precipitate denatured proteins and drive thioester hydrolysis.

  • Clarification: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a new glass vial. Add 200 µL of ethyl acetate. Vortex vigorously for 30 seconds, then centrifuge at 5,000 × g for 2 minutes to separate the phases.

  • Reconstitution: Carefully transfer the upper organic layer to a clean vial. Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the dried pellet in 100 µL of 50% Methanol/Water for LC-MS/MS injection.

Phase 4: LC-MS/MS Quantification
  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: Solvent A = 0.1% Formic acid in water; Solvent B = 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Detection: Electrospray ionization in negative mode (ESI-). Monitor the specific [M-H] transitions.

Data Presentation & Analytical Metrics

To accurately track the conversion, the following analytical parameters should be utilized for peak identification and integration.

AnalyteDetection Wavelength ( λmax​ )LC-MS/MS Ion ([M-H] )Expected Retention Time*Kinetic Role
Ferulic Acid310 nm193.05 m/z6.8 minPrimary Substrate
Feruloyl-CoA345 nm942.15 m/z7.5 minActivated Intermediate
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid 280 nm 211.06 m/z 4.2 min Target Hydration Product
Vanillin280 nm / 340 nm151.04 m/z5.5 minDownstream Cleavage Product

*Retention times are illustrative based on a standard 10-minute C18 gradient. Actual times will vary by instrument dead volume and column chemistry.

Trustworthiness & System Validation

A reliable protocol must be self-validating. To ensure the integrity of your kinetic data, the following controls must be strictly adhered to:

  • The Mass Balance Rule (Critical): The molar sum of residual ferulic acid, feruloyl-CoA, 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, and vanillin must equal the initial ferulic acid concentration (0.5 mM) ± 5% across all time points. A deviation >5% indicates incomplete solvent extraction, insufficient quenching, or the presence of uncharacterized side reactions.

  • No-Hydratase Control: A parallel reaction containing Fcs, ATP, CoA, and ferulic acid—but lacking the hydratase—must be run. This accounts for the background chemical hydrolysis of feruloyl-CoA and ensures that any 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid detected is strictly the result of enzymatic hydration.

References

  • Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin. PLOS One / PubMed Central. URL:[Link]

  • Cloning and Characterization of the Ferulic Acid Catabolic Genes of Sphingomonas paucimobilis SYK-6. Applied and Environmental Microbiology. URL:[Link]

  • Hydroxycinnamoyl-CoA hydratase-lyase - Pseudomonas fluorescens. UniProt Knowledgebase. URL:[Link]

  • Trans-feruloyl-CoA hydratase. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Part 1: Quantitative Comparison of HMPA Cell Models

High-Throughput Membrane Permeability Assays (HMPA): Technical Support & Troubleshooting Center Welcome to the HMPA Technical Support Center. As a Senior Application Scientist, I have designed this resource to address th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Throughput Membrane Permeability Assays (HMPA): Technical Support & Troubleshooting Center

Welcome to the HMPA Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex biophysical and analytical challenges inherent in scaling cell-based permeability assays to high-throughput (96-well and 384-well) formats.

Unlike cell-free artificial systems, cell-based HMPAs (utilizing Caco-2 or MDCK cell lines) provide a biologically relevant prediction of human intestinal absorption and blood-brain barrier penetration by accounting for both passive diffusion and active transport. However, miniaturization and automation introduce unique failure modes—ranging from shear-stress-induced monolayer disruption to the non-specific binding of lipophilic "beyond Rule of Five" (bRo5) compounds.

This guide provides self-validating protocols, mechanistic explanations for common failures, and data-driven troubleshooting strategies to ensure your HMPA workflows yield robust, reproducible pharmacokinetic data.

Selecting the correct cell model is the foundation of a successful assay. You must balance physiological relevance with throughput requirements. The table below summarizes the critical quantitative parameters for the most common cell lines used in high-throughput permeability screening.

Cell ModelOriginCulture Time (96-well)TEER Threshold ( Ω⋅cm2 )Primary Application & Characteristics
Caco-2 Human Colorectal Adenocarcinoma21 Days> 250Gold standard for human intestinal absorption. Expresses a wide range of endogenous uptake and efflux transporters [[1]]().
MDCKII Canine Kidney Epithelial3–4 Days> 100Rapid screening for passive permeability. Shorter culture time significantly increases assay throughput 2.
MDR1-MDCK Transfected Canine Kidney3–4 Days> 150High-resolution assessment of P-glycoprotein (P-gp/MDR1) efflux. Highly sensitive for identifying CNS drug penetration limits 2.

Part 2: Mechanistic Workflow of the HMPA

The following diagram illustrates the logical workflow of a high-throughput cell-based permeability assay. Notice the embedded validation checkpoints (TEER and Lucifer Yellow); these ensure that the system is self-validating before expensive LC-MS/MS resources are utilized.

HMPA_Workflow seed 1. Cell Seeding & Culture (96-well format) teer 2. Monolayer Validation (TEER > 250 Ω·cm²) seed->teer Differentiation Phase dose 3. Compound Dosing (Apical / Basolateral) teer->dose Lucifer Yellow < 2% incubate 4. Incubation & Transport (37°C, Orbital Agitation) dose->incubate Add 0.5% BSA (Sink) analyze 5. LC-MS/MS Analysis (Organic Catch Method) incubate->analyze 90-120 min duration output 6. Pharmacokinetic Output (Papp & Efflux Ratio) analyze->output Cassette / Pooling

Caption: Logical workflow of a high-throughput cell permeability assay with validation checkpoints.

Part 3: Self-Validating 96-Well Caco-2 HMPA Protocol

To guarantee trustworthiness, every assay must act as a self-validating system. If the internal controls fail, the data is automatically rejected.

Step 1: Cell Seeding and Differentiation Seed Caco-2 cells at a density of 1×105 cells/cm² onto 96-well polycarbonate filter plates (1 µm pore size). Culture for 21 days in a humidified incubator (37°C, 5% CO₂) to ensure full differentiation and tight junction formation [[2]]().

Step 2: Monolayer Integrity Verification (The Go/No-Go Check) Measure the Transepithelial Electrical Resistance (TEER) across all 96 wells. Only proceed with wells exhibiting a TEER > 250 Ω⋅cm2 . Add the paracellular fluorescent marker Lucifer Yellow to the donor compartment. Post-assay, Lucifer Yellow leakage into the receiver compartment must be < 2% to confirm monolayer integrity 2.

Step 3: Buffer Preparation and Dosing Prepare HBSS buffer (pH 7.4). For highly lipophilic compounds, supplement the receiver chamber with 0.5% Bovine Serum Albumin (BSA) to maintain thermodynamic sink conditions [[3]](). Apply 1 µM of the test compound to the apical chamber (for A-to-B transport) or the basolateral chamber (for B-to-A transport).

Step 4: Incubation and Transport Incubate the plates at 37°C for 90 to 120 minutes. Place the plates on an orbital shaker (approx. 60 RPM) during incubation to minimize the unstirred water layer (UWL), which can artificially restrict the diffusion of highly permeable drugs.

Step 5: Sample Collection via "Organic Catch" Preload the 96-well collection plates with an organic solvent (e.g., acetonitrile) containing your analytical internal standard. Transfer the aqueous assay samples directly into this organic crash solution. This instantly desorbs the compound and prevents non-specific binding to the collection plate 4.

Step 6: LC-MS/MS Quantification Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ) to classify the compound's absorption potential 1.

Part 4: Troubleshooting Guides & FAQs

Q: Why do highly lipophilic compounds show artificially low permeability and poor mass balance in my high-throughput assays? A: This is a classic artifact of the "beyond Rule of Five" (bRo5) chemical space 1. Causality: Highly lipophilic molecules rapidly partition out of the aqueous phase and non-specifically bind to the polystyrene walls of the 96-well plate and the polycarbonate transwell membrane 4. Because they never reach the receiver compartment in solution, their Papp​ is vastly underestimated. Solution: Implement a dual-intervention strategy. First, add 0.5% BSA to the receiver buffer; this acts as a thermodynamic "sink," enhancing aqueous solubility without masking efflux transporter activity 3. Second, utilize the "organic catch" method described in Step 5 of the protocol to instantly desorb the compound from any plastic surfaces during collection 4.

Q: How do I ensure my automated liquid handler isn't destroying the cell monolayers during a 96-well assay? A: When transitioning from manual 24-well assays to automated 96-well platforms, monolayer detachment is a primary failure mode 5. Causality: Fluid shear stress. High-velocity dispensing directly onto the center of the apical surface physically shears the cellular tight junctions, leading to false-positive permeability spikes. Solution: To build a robust automation platform, program your liquid handler to utilize off-center tip positioning and angled dispensing against the well wall. Furthermore, restrict dispense speeds to <20 µL/sec to preserve the structural integrity of the monolayer 5.

Q: Can I pool samples to increase the throughput of my LC-MS/MS analysis without compromising data quality? A: Yes, sample pooling and cassette dosing are highly effective strategies for HMPA [[6]](). Causality: By combining up to five test compounds into a single injection, you linearly decrease mass spectrometry runtime. Solution: When designing a cassette, ensure the pooled compounds have distinct molecular weights to avoid isobaric interference during LC-MS/MS detection 6. Additionally, avoid pooling multiple strong inhibitors or substrates of the same efflux transporter (e.g., P-gp), as they will competitively inhibit one another, artificially altering their respective Papp​ values.

Q: Why are my TEER values highly variable across the 96-well plate, particularly on the outer edges? A: This is a classic "edge effect" common in 96-well microplates. Causality: Thermal gradients and evaporation. When a newly seeded plate is placed directly into a 37°C incubator, the outer wells heat up faster than the inner wells, causing convection currents that force cells to settle unevenly. Solution: Pre-incubate the seeded plates at room temperature in the biosafety cabinet for 30–60 minutes before moving them to the incubator. This allows the cells to settle evenly across the membrane under uniform thermal conditions.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 3-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid Metabolites: A Guide for Pharmacokinetics and Microbiome Research

As a Senior Application Scientist in pharmacokinetics and metabolomics, I frequently encounter challenges in tracking the biotransformation of dietary polyphenols. A critical, yet often overlooked, intermediate in this p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmacokinetics and metabolomics, I frequently encounter challenges in tracking the biotransformation of dietary polyphenols. A critical, yet often overlooked, intermediate in this process is 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (also known as β -hydroxy-dihydroferulic acid).

Generated by the gut microbiota during the degradation of complex polyphenols like ferulic acid and curcumin[1], this transient β -hydroxy acid is a linchpin in a pathway analogous to fatty acid β -oxidation[2][3]. Because it is rapidly cleaved into downstream phenolic compounds, researchers must typically rely on a comparative analysis of its stable metabolites to accurately profile microbiome-mediated drug and nutrient metabolism[4].

This guide provides an authoritative framework for comparing these downstream metabolites, tracking their pharmacokinetic profiles, and executing self-validating analytical protocols to quantify them.

Mechanistic Pathway: The β -Oxidation Cascade

To understand the metabolites, we must first map the causality of their formation. When parent polyphenols like ferulic acid enter the colon, obligate anaerobes reduce the aliphatic double bond to form dihydroferulic acid[5].

Enoyl-CoA hydratase analogs then hydrate this molecule to form our target intermediate: 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid [6]. A subsequent retro-aldol cleavage rapidly degrades this intermediate into vanillic acid [7], which can be further demethylated into protocatechuic acid or shunted into alternative pathways to form homovanillic acid .

MetabolicPathway FA Ferulic Acid (Parent Polyphenol) DHFA Dihydroferulic Acid (Primary Intermediate) FA->DHFA Reductase (Microbiome) BHDHFA 3-hydroxy-3-(4-hydroxy-3- methoxyphenyl)propanoic acid DHFA->BHDHFA Hydratase (β-oxidation) HVA Homovanillic Acid (Alternative Branch) DHFA->HVA Decarboxylase VA Vanillic Acid (Major Metabolite) BHDHFA->VA Aldolase (Cleavage) PCA Protocatechuic Acid (Downstream) VA->PCA Demethylase

Metabolic pathway of 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid via gut microbiota.

Comparative Analysis of Key Downstream Metabolites

Because the β -hydroxy intermediate is highly transient, pharmacokinetic studies rely on quantifying its stable downstream products. The table below provides a comparative analysis of the three primary metabolites derived from this cascade, detailing their analytical and biological parameters.

MetaboliteMolecular FormulaMonoisotopic Mass (Da)Primary BioactivityPlasma t1/2​ Primary Excretion Route
Vanillic Acid C8H8O4168.04Anti-inflammatory, antimicrobial~2-4 hUrine (as glycine conjugate)
Protocatechuic Acid C7H6O4154.03Antioxidant, neuroprotective~1-2 hUrine (free & sulfated)
Homovanillic Acid C9H10O4182.06Dopamine turnover biomarker~4-6 hUrine (free)

Data synthesis based on established pharmacokinetic profiles of phenolic acids[4].

Experimental Workflows (Self-Validating Systems)

To accurately study the transformation of 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid and compare its metabolites, you must employ tightly controlled experimental systems. The following protocols are designed with built-in validation steps to ensure data integrity.

Protocol A: In Vitro Gut Microbiome Fermentation & Trapping

Objective: To dynamically track the transient accumulation of the β -hydroxy intermediate before it cleaves into vanillic acid. Causality: In a standard in vivo model, this intermediate rarely accumulates. By utilizing an in vitro closed system and bypassing the initial reduction step, we synchronize the β -oxidation phase to artificially peak the target metabolite.

  • Fecal Slurry Preparation: Homogenize fresh fecal matter (10% w/v) in pre-reduced, anaerobic phosphate-buffered saline (PBS).

    • Causality: Using pre-reduced PBS preserves the obligate anaerobes (e.g., Clostridium spp.) required for the enzymatic cascade. Oxygen exposure will artificially halt the upstream pathway.

  • Substrate Spiking: Introduce 100 µM of Dihydroferulic Acid into the slurry.

    • Causality: Spiking with dihydroferulic acid rather than ferulic acid bypasses the rate-limiting reductase step, flooding the hydratase enzymes and forcing a temporary accumulation of 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

  • Anaerobic Incubation: Incubate the sealed vessels at 37°C under strict anaerobic conditions (80% N₂, 10% CO₂, 10% H₂).

  • Time-Course Quenching: At 10-minute intervals, extract 500 µL aliquots and immediately quench with 1.5 mL of ice-cold methanol.

    • Validation Check: Methanol instantly precipitates microbial proteins, halting the aldolase-mediated cleavage. If your 0-minute control shows downstream vanillic acid, your quenching process is too slow.

Protocol B: LC-MS/MS Quantification Workflow

Objective: Chromatographic separation and mass spectrometric quantification of the intermediate and its comparative metabolites.

  • Solid-Phase Extraction (SPE): Load the quenched supernatant onto an Oasis HLB SPE cartridge. Wash with 5% methanol in water; elute with 100% methanol.

    • Causality: Direct injection of fecal slurry causes severe ion suppression in the Electrospray Ionization (ESI) source due to high salt and lipid content. SPE isolates the phenolic acids based on their hydrophobic aromatic rings while washing away polar interferents.

  • UHPLC Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Causality: The acidic mobile phase keeps the carboxylic acid moieties of the metabolites fully protonated, preventing peak tailing and ensuring reproducible retention times.

  • MRM Detection (Negative ESI Mode):

    • 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid: Monitor the transition m/z 211 167 (representing the neutral loss of CO₂).

    • Vanillic Acid: Monitor m/z 167 123.

    • Protocatechuic Acid: Monitor m/z 153 109.

    • Validation Check: Ensure baseline resolution between the isobaric precursors. Co-elution indicates a need to flatten the organic gradient curve.

Data Interpretation Insights

When comparing the pharmacokinetic readouts of these metabolites, it is crucial to recognize that the appearance of vanillic acid and protocatechuic acid in systemic circulation is a direct proxy for the successful formation and cleavage of 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid in the gut[7]. A high ratio of Homovanillic Acid to Vanillic Acid often indicates a microbiome profile skewed toward decarboxylase activity rather than β -oxidation[3]. By mapping these ratios, researchers can phenotype the metabolic capacity of a patient's microbiome, which is increasingly relevant in personalized nutrition and targeted drug delivery.

Sources

Comparative

Evaluating the Specificity of Dihydroferulic Acid as a Biomarker: A Comparative Guide for Researchers

In the dynamic field of biomarker discovery, the quest for specific, sensitive, and reliable indicators of dietary intake and disease status is paramount. Dihydroferulic acid (DHFA), a gut microbiota-derived metabolite o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic field of biomarker discovery, the quest for specific, sensitive, and reliable indicators of dietary intake and disease status is paramount. Dihydroferulic acid (DHFA), a gut microbiota-derived metabolite of various dietary polyphenols, has emerged as a potential biomarker with demonstrated antioxidant and anti-inflammatory properties.[1][2] However, its utility as a specific biomarker is a subject of ongoing scientific scrutiny. This guide provides an in-depth evaluation of the specificity of DHFA, comparing it with established and emerging biomarkers for whole-grain and coffee consumption. We will delve into the metabolic pathways of DHFA, present comparative experimental data, and provide detailed protocols for its quantification, empowering researchers to make informed decisions in their study design.

The Metabolic Crossroads of Dihydroferulic Acid: A Double-Edged Sword for Specificity

Dihydroferulic acid is a product of the microbial metabolism of dietary phenolic compounds, primarily ferulic acid and chlorogenic acids.[1] Ferulic acid is abundant in the bran of whole grains such as wheat, rye, and oats, while chlorogenic acids are a major component of coffee.[3][4] This dual origin presents both an opportunity and a challenge for its application as a biomarker.

The metabolic conversion in the gut involves the reduction of the double bond in the side chain of ferulic acid, a process carried out by various species of the gut microbiota.[5] Similarly, chlorogenic acids are hydrolyzed to caffeic and quinic acids, with subsequent metabolism of caffeic acid to dihydrocaffeic acid and ferulic acid to dihydroferulic acid. The concentration of DHFA in biological fluids, therefore, reflects the consumption of a range of dietary sources, which can complicate its interpretation as a marker for a specific food item.[6]

Whole Grains Whole Grains Ferulic Acid Ferulic Acid Whole Grains->Ferulic Acid releases Coffee Coffee Chlorogenic Acids Chlorogenic Acids Coffee->Chlorogenic Acids releases Other Polyphenols Other Polyphenols Other Polyphenols->Ferulic Acid Other Polyphenols->Chlorogenic Acids Dihydroferulic Acid Dihydroferulic Acid Ferulic Acid->Dihydroferulic Acid reduction Chlorogenic Acids->Dihydroferulic Acid hydrolysis & reduction Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Plasma/Urine LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Extracted Analytes Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Raw Data Biomarker Quantification Biomarker Quantification Data Analysis->Biomarker Quantification Concentration

Caption: General workflow for biomarker quantification from biological samples.

Detailed Step-by-Step Methodology: LC-MS/MS Quantification of Dihydroferulic Acid

This protocol is a representative example and may require optimization based on specific instrumentation and sample matrices.

1. Sample Preparation (Plasma)

  • Objective: To extract DHFA from plasma proteins and interfering lipids.

  • Materials: Human plasma, internal standard (e.g., deuterated DHFA), acetonitrile, formic acid, solid-phase extraction (SPE) cartridges (e.g., C18).

  • Procedure:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Precipitate proteins by adding 300 µL of cold acetonitrile with 0.1% formic acid.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of the initial mobile phase.

    • For cleaner samples, a solid-phase extraction (SPE) step can be incorporated after protein precipitation. Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant, wash with water, and elute with methanol. Evaporate and reconstitute as above.

2. LC-MS/MS Analysis

  • Objective: To separate and quantify DHFA using a highly sensitive and selective method.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Dihydroferulic acid: Q1 195.1 -> Q3 136.1

      • Internal Standard (d3-DHFA): Q1 198.1 -> Q3 139.1

    • Optimize collision energy and other source parameters for maximum signal intensity.

3. Data Analysis and Quantification

  • Objective: To determine the concentration of DHFA in the samples.

  • Procedure:

    • Generate a calibration curve using a series of known concentrations of DHFA standard solutions.

    • Integrate the peak areas for DHFA and the internal standard in both the standards and the samples.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Plot the peak area ratio against the concentration of the standards to create a linear regression curve.

    • Use the regression equation to calculate the concentration of DHFA in the unknown samples.

Conclusion: A Context-Dependent Biomarker

Dihydroferulic acid holds promise as a biomarker, but its specificity is highly dependent on the research context. While it can serve as a general indicator of polyphenol-rich food intake and gut microbiota activity, its use as a specific marker for either whole-grain or coffee consumption is limited by its diverse dietary origins. For studies requiring high specificity, alkylresorcinols and trigonelline are superior biomarkers for whole-grain wheat/rye and coffee intake, respectively.

Researchers should carefully consider the dietary patterns of their study population and the specific research question when selecting a biomarker. A multi-biomarker approach, combining DHFA with more specific markers, may provide a more comprehensive picture of dietary habits and their metabolic consequences. The detailed analytical protocols provided in this guide will enable researchers to accurately quantify these biomarkers and contribute to a more nuanced understanding of the complex interplay between diet, the microbiome, and human health.

References

  • Stalmach, A., Mullen, W., Barron, D., Uchida, K., Yokota, T., Cavin, C., Steiling, H., Williamson, G., & Crozier, A. (2009). Metabolite profiling of hydroxycinnamate derivatives in plasma and urine after the ingestion of coffee by humans: identification of biomarkers of coffee consumption. Drug metabolism and disposition, 37(8), 1749–1758. [Link]

  • Vitaglione, P., Mennella, I., Ferracane, R., Rivellese, A. A., Giacco, R., Fogliano, V., & Riccardi, G. (2012). Whole-grain wheat consumption reduces inflammation in a randomized controlled trial on overweight and obese subjects with unhealthy dietary and lifestyle behaviors. The American journal of clinical nutrition, 95(4), 878–886. [Link]

  • Landberg, R., Kamal-Eldin, A., Andersson, A., Vessby, B., & Åman, P. (2008). Alkylresorcinols as biomarkers of whole-grain wheat and rye intake: plasma concentration and intake estimated from dietary records. The American journal of clinical nutrition, 87(4), 832–838. [Link]

  • Lang, R., Yagar, E. F., & Hofmann, T. (2011). Urinary N-methylpyridinium and trigonelline as candidate dietary biomarkers of coffee consumption. Molecular nutrition & food research, 55(11), 1613–1623. [Link]

  • de la Torre, R., Corella, D., Castañer, O., & Fitó, M. (2018). Biomarkers of intake for coffee, tea, and sweetened beverages. Redox biology, 15, 125–136. [Link]

  • Stalmach, A., Williamson, G., & Crozier, A. (2014). Impact of dose on the bioavailability of coffee chlorogenic acids in humans. Food & function, 5(8), 1727–1737. [Link]

  • Ross, A. B., Kamal-Eldin, A., & Åman, P. (2014). Dietary alkylresorcinols: absorption, bioavailability, and metabolism in humans. Nutrition reviews, 72(4), 221–234. [Link]

  • Marklund, M., Biskup, I., Kamal-Eldin, A., & Landberg, R. (2021). Alkylresorcinols and Their Metabolites as Biomarkers for Whole grain Wheat and Rye. Comprehensive Reviews in Food Science and Food Safety, 20(1), 749-788. [Link]

  • Midttun, Ø., McCann, A., Kjerpeseth, K., & Ueland, P. M. (2018). Performance of plasma trigonelline as a marker of coffee consumption in an epidemiologic setting. The American journal of clinical nutrition, 107(6), 941–947. [Link]

  • Lee, Y., Yeo, S., & Hong, Y. (2020). Effect of dihydroferulic acid obtained from fermented rice bran extract on neuroprotection and behavioral recovery in an ischemi. Food Science and Technology, 40(suppl 2), 475-481. [Link]

  • Mena, P., Tassotti, M., Bresciani, L., Rosi, A., Antonini, M., Cas, A. D., Bonadonna, R., Brighenti, F., & Del Rio, D. (2021). Colonic Coffee Phenols Metabolites, Dihydrocaffeic, Dihydroferulic, and Hydroxyhippuric Acids Protect Hepatic Cells from TNF-α-Induced Inflammation and Oxidative Stress. Metabolites, 11(1), 47. [Link]

  • Koskela, A., Linko-Parvinen, A. M., Hanhineva, K., & Kolehmainen, M. (2014). Plasma pharmacokinetics of alkylresorcinol metabolites: new candidate biomarkers for whole-grain rye and wheat intake. The American journal of clinical nutrition, 90(5), 1175–1182. [Link]

  • Sang, S. (2018). Biomarkers of Whole Grain Intake. Journal of agricultural and food chemistry, 66(40), 10347–10352. [Link]

  • MacArthur, M. R. (2016). Alkylresorcinols as Biomarkers of Whole-Grain Intake. [Link]

  • Santhakumar, A. B., et al. (2024). The bioavailability of polyphenols following acute consumption of pigmented barley and wheat. Food & Function, 15(18), 8123-8135. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.